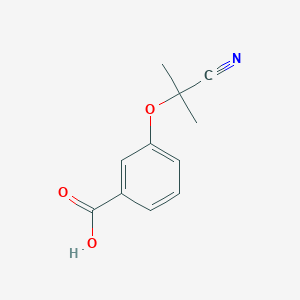

3-(1-Cyano-1-methylethoxy)benzoic acid

Description

3-(1-Cyano-1-methylethoxy)benzoic acid is a benzoic acid derivative featuring a cyano-substituted ethoxy group at the 3-position of the aromatic ring.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(2-cyanopropan-2-yloxy)benzoic acid |

InChI |

InChI=1S/C11H11NO3/c1-11(2,7-12)15-9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) |

InChI Key |

KDUJFVIOZJMWTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)OC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2,2-Dicyano-1-methylethenyl)benzoic Acid (Compound 2)

- Structural Differences: Compound 2 replaces the ethoxy group with a dicyano-substituted ethenyl chain. This introduces greater conjugation and rigidity compared to the ethoxy linker in the target compound.

- Isomerism: Compound 2 exhibits atropisomerism due to restricted rotation around the single bond connecting the benzoic acid and dicyanoethenyl groups. This results in distinct stereoisomers stabilized by intramolecular hydrogen bonding (O–H···N≡C interactions) . In contrast, the ethoxy group in 3-(1-cyano-1-methylethoxy)benzoic acid may allow greater rotational freedom, reducing atropisomerism likelihood.

- Hydrogen Bonding: Compound 2 forms non-centrosymmetric dimers in the solid state with hydrogen bond lengths of 2.610(1) Å and 2.604(2) Å . The cyano groups participate in these interactions, whereas the ethoxy group in the target compound may prioritize O–H···O hydrogen bonds with weaker dipole contributions from the cyano group.

2-(2,2-Dicyano-1-methylethenyl)benzoic Acid (Compound 1a)

- Positional Isomerism : The ortho-substituted analog (compound 1a ) forms dimers with hydrogen bond lengths of 2.685(3) Å and 2.584(3) Å, shorter than those in compound 2 . This suggests that substitution position significantly affects intermolecular interactions.

- Crystallography: 1a crystallizes in the orthorhombic space group P2₁2₁2₁, whereas 2 adopts a monoclinic system (P2₁/c). Such differences highlight how substituent placement alters packing efficiency and crystal symmetry .

3-[(1RS)-1-Carboxyethyl]benzoic Acid

- Functional Group Variation: This compound replaces the cyano-methylethoxy group with a carboxyethyl chain, introducing additional carboxylic acid functionality. This increases acidity (pKa ~2–3 for COOH groups) and solubility in polar solvents compared to the cyano-containing target compound .

- Applications: Carboxyethyl derivatives are often used as pharmaceutical intermediates (e.g., NSAID precursors), whereas cyano groups are leveraged in metal-catalyzed C–H functionalization due to their directing effects .

Key Data Table

Research Implications and Limitations

The comparison underscores the critical role of substituent electronic and steric profiles in dictating physicochemical behavior. For instance, dicyano groups in 1a and 2 enhance conjugation and rigidity, enabling applications in asymmetric catalysis or materials science. However, the absence of direct data on this compound necessitates extrapolation from analogs, introducing uncertainty. Further studies on its synthesis, crystallography, and reactivity are warranted to validate these hypotheses.

Preparation Methods

Nucleophilic Aromatic Substitution Using 2-Chlorobenzoic Acid Metal Salts

The cornerstone of modern synthesis involves substituting the chlorine atom in 2-chlorobenzoic acid metal salts (e.g., sodium or potassium salts) with a 1-cyano-1-methylethoxy group. This method, detailed in KR100598271B1 , employs a three-component system:

-

2-Chlorobenzoic acid metal salt (electron-deficient aromatic substrate)

-

Isobutyronitrile (branched alkyl nitrile nucleophile)

-

Sodium amide (NaNH₂) or metallic sodium (Na) (base)

The reaction proceeds in liquid ammonia at temperatures between -80°C and 100°C under pressures of 1–10 atm . The metal salt’s electron-withdrawing carboxylate group directs nucleophilic attack to the meta position (C3 of the benzene ring), ensuring regioselectivity.

Mechanistic Insights

Sodium amide deprotonates isobutyronitrile, generating a resonance-stabilized nitrile anion (), which attacks the 2-chlorobenzoic acid metal salt at the C3 position. The chloride leaving group is displaced, forming this compound after acid workup:

Key Variables Influencing Yield

-

Molar Ratios : Optimal stoichiometry is 1:1:1 to 1:3:6 (metal salt : nitrile : base).

-

Temperature : Lower temperatures (-78°C to -33°C ) favor kinetic control and reduce side reactions.

-

Reaction Time : 1.5–3 hours balances conversion and byproduct formation.

Industrial-Scale Optimization

Solvent and Base Selection

Liquid ammonia serves dual roles:

-

Dissolves sodium amide, enabling efficient deprotonation of nitriles.

-

Stabilizes intermediates via solvation, preventing polymerization of reactive species.

Sodium amide outperforms metallic sodium in batch processes due to its consistent reactivity and reduced exothermicity. However, metallic sodium is cost-effective in continuous-flow systems, where ammonia is pre-saturated with sodium to generate NaNH₂ in situ.

Comparative Analysis of Synthetic Methods

Traditional Cyanidation vs. Modern NAS Approaches

Historically, 3-substituted benzoic acids were synthesized via cyanide-mediated alkylation , which posed hazards due to toxic cyanide reagents. The NAS method eliminates cyanide use, instead leveraging nitriles as safer nucleophiles.

Advantages of NAS Methodology

-

Yield Improvement : 75–85% vs. 50–60% for cyanide routes.

-

Waste Reduction : NaCl is the primary byproduct, simplifying purification.

Experimental Data and Case Studies

Bench-Scale Synthesis (Adapted from KR100598271B1)

Procedure :

-

A 500 mL reactor was charged with 300 mL liquid ammonia and cooled to -78°C .

-

7.7 g sodium and 0.2 g iron(III) nitrate (catalyst) were added, followed by 8 mL isobutyronitrile .

-

After 30 minutes, 10 g 2-chlorobenzoic acid sodium salt was introduced, and the mixture was stirred at -33°C for 1.5 hours .

-

The reaction was quenched with HCl , yielding 4.99 g this compound (82% yield).

Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, 1H, ArH), 7.68 (t, 1H, ArH), 7.52 (d, 1H, ArH), 4.21 (s, 1H, OCH(CH₃)₂), 1.48 (s, 6H, CH₃).

Challenges and Mitigation Strategies

Byproduct Formation

Major Byproducts :

-

3-(1-Carbamoylethoxy)benzoic acid : From hydrolysis of the nitrile group.

-

Di-substituted derivatives : Due to over-alkylation.

Mitigation :

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1-cyano-1-methylethoxy)benzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling a cyano-substituted alcohol (e.g., 1-cyano-2-propanol) with a benzoic acid derivative under acidic or basic catalysis. Key parameters include:

- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysts : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) for efficient coupling .

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the cyano-methylethoxy group (e.g., δ ~1.6 ppm for methyl protons, δ ~120 ppm for nitrile carbon) and benzoic acid moiety (δ ~12 ppm for -COOH in DMSO-d6) .

- FT-IR : Look for peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) .

- HRMS : Validate molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .

Cross-reference spectral data with structurally analogous compounds (e.g., 3-(trifluoromethyl)benzoic acid derivatives) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC50 vs. EC50) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-((2-Acetamidoethyl)carbamoyl)benzoic acid) to identify trends in substituent effects on activity .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, followed by SPR (surface plasmon resonance) for kinetic validation .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing -CN with -CF3 or -OCH3) to assess electronic effects .

- QSAR Modeling : Use software like MOE or Schrödinger to correlate logP, polar surface area, and steric parameters with activity data .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., PAR-1) to identify critical binding interactions .

Q. How can computational methods aid in predicting the metabolic stability of this compound?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor or SwissADME to estimate CYP450 metabolism, plasma protein binding, and half-life .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) using GLORYx or similar platforms .

- Validation : Compare predictions with in vitro hepatocyte incubation studies (LC-MS/MS for metabolite profiling) .

Data Analysis and Experimental Design

Q. What experimental controls are critical when evaluating the cytotoxicity of this compound in vitro?

- Methodological Answer :

- Negative Controls : Include vehicle-only (e.g., DMSO) and untreated cells to baseline cytotoxicity .

- Positive Controls : Use staurosporine or doxorubicin to validate assay sensitivity .

- Interference Checks : Test the compound’s autofluorescence in fluorescence-based assays (e.g., MTT, resazurin) .

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data for this compound?

- Methodological Answer :

- Force Field Refinement : Re-dock using AMBER or CHARMM force fields to improve conformational sampling .

- Solvent Effects : Incorporate explicit water molecules or implicit solvent models (e.g., GB/SA) in simulations .

- Experimental Validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.